

4-Bromo-8-chloroquinoline molecular structure and weight

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Compound of Interest

Compound Name: **4-Bromo-8-chloroquinoline**

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An In-Depth Technical Guide to **4-Bromo-8-chloroquinoline**: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-8-chloroquinoline is a halogenated heterocyclic compound built upon the privileged quinoline scaffold. As a synthetic intermediate, it offers a unique combination of reactive sites, making it a valuable building block in the fields of medicinal chemistry, organic synthesis, and materials science. The strategic placement of bromine and chlorine atoms allows for selective, sequential functionalization through modern cross-coupling methodologies, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, predicted spectroscopic characteristics, and a discussion of logical synthetic pathways. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent in their work.

Part 1: Molecular Structure and Physicochemical Properties

The precise identity and physical characteristics of a chemical reagent are fundamental to its successful application in research and development. This section details the core structural and

physical data for **4-Bromo-8-chloroquinoline**.

Structural Identification

Correctly identifying a molecule is critical for database searches, regulatory compliance, and scientific communication.

- IUPAC Name: **4-Bromo-8-chloroquinoline**
- CAS Number: 927800-40-6[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₉H₅BrClN[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight

- Average Molecular Weight: 242.50 g/mol [\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Monoisotopic Mass: 240.9294 Da[\[6\]](#)

2D Structural Representation

The structure of **4-Bromo-8-chloroquinoline**, with standard IUPAC numbering for the quinoline ring system, is presented below. This numbering is crucial for interpreting spectroscopic data and understanding reaction regioselectivity.

Caption: 2D structure of **4-Bromo-8-chloroquinoline** with IUPAC numbering.

Physicochemical Data Summary

The following table summarizes key physical and chemical properties, which are essential for handling, storage, and reaction planning.

Property	Value	Source
Molecular Formula	C ₉ H ₅ BrCIN	[1] [2]
Molecular Weight	242.50 g/mol	[1] [2]
CAS Number	927800-40-6	[1] [2]
Physical Form	Solid	[3]
Boiling Point	331.3 ± 22.0 °C (Predicted)	[1]
Density	1.673 g/cm ³ (Predicted)	[1]
Storage Temperature	2-8 °C	[1]
SMILES	Clc1ccccc2c(Br)ccnc12	[2]
InChI	1S/C9H5BrCIN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H	[2]

Part 2: Spectroscopic Characterization (Predicted)

While comprehensive experimental spectra for **4-bromo-8-chloroquinoline** are not widely published, its structure allows for reliable prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system.

- H₂, H₃, H₅, H₆, H₇: Each proton will appear as a distinct signal. The protons on the pyridine ring (H₂, H₃) will likely be the most downfield due to the deshielding effect of the nitrogen atom.
- Coupling: Complex spin-spin coupling (ortho, meta) will result in signals appearing as doublets, triplets, or doublets of doublets, allowing for structural assignment. For instance, H₅ and H₇ would be expected to show ortho coupling to H₆, which in turn would appear as a triplet (or more accurately, a doublet of doublets if meta coupling is resolved).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display nine signals, one for each unique carbon atom in the quinoline core. The carbons directly bonded to the electronegative nitrogen (C2, C8a), bromine (C4), and chlorine (C8) atoms will have their chemical shifts significantly influenced.

Mass Spectrometry

Mass spectrometry is a definitive technique for confirming the identity of this compound due to its unique isotopic signature.

- **Molecular Ion (M⁺):** A cluster of peaks will be observed for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
- **Isotopic Pattern:** The most prominent peaks in the cluster will be:
 - M⁺: (C₉H₅⁷⁹Br³⁵ClN) at m/z ≈ 241
 - M+2: (C₉H₅⁸¹Br³⁵ClN and C₉H₅⁷⁹Br³⁷ClN) at m/z ≈ 243
 - M+4: (C₉H₅⁸¹Br³⁷ClN) at m/z ≈ 245
- **Expertise & Trustworthiness:** The relative intensity of this M/M+2/M+4 pattern is highly characteristic and serves as a self-validating system to confirm the presence of one bromine and one chlorine atom, providing high confidence in the compound's identity.

Part 3: Synthesis and Reactivity

4-Bromo-8-chloroquinoline is not a naturally occurring compound and must be prepared through multi-step organic synthesis. Understanding its synthesis and reactivity is key to its application as a versatile building block.

Synthetic Strategy and Plausible Pathway

Direct electrophilic bromination of 8-chloroquinoline is unlikely to yield the desired 4-bromo product due to the directing effects of the chloro-substituent and the deactivated nature of the

pyridine ring. A more robust and logical approach involves constructing the quinoline ring system first, followed by sequential halogenation. The conversion of a 4-hydroxyquinoline (a 4-quinolone tautomer) to a 4-haloquinoline is a cornerstone of quinoline chemistry.

A plausible synthesis, adapted from established methodologies for related isomers, is outlined below.[7][8]

Caption: Proposed two-step synthetic workflow for **4-Bromo-8-chloroquinoline**.

Proposed Synthetic Protocol

This protocol is a hypothetical but chemically sound procedure based on established transformations. Researchers should perform their own optimizations.

Step 1: Synthesis of 8-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction

- **Rationale:** This reaction builds the core heterocyclic structure from readily available starting materials. 2-chloroaniline provides the benzene portion of the final product, including the C8-chloro substituent. Diethyl ethoxymethylenemalonate serves as the three-carbon unit required to form the pyridine ring. The reaction proceeds through condensation followed by a heat-induced cyclization and elimination.
- **Methodology:**
 - In a round-bottom flask equipped with a reflux condenser, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
 - Heat the mixture to 120-140 °C for 1-2 hours to form the anilinomethylenemalonate intermediate.
 - Add the resulting intermediate to a high-boiling point solvent (e.g., Dowtherm A) preheated to ~250 °C.
 - Maintain the temperature for 15-30 minutes to effect cyclization.
 - Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.

- Filter the solid, wash thoroughly, and dry to yield 8-chloro-4-hydroxyquinoline.

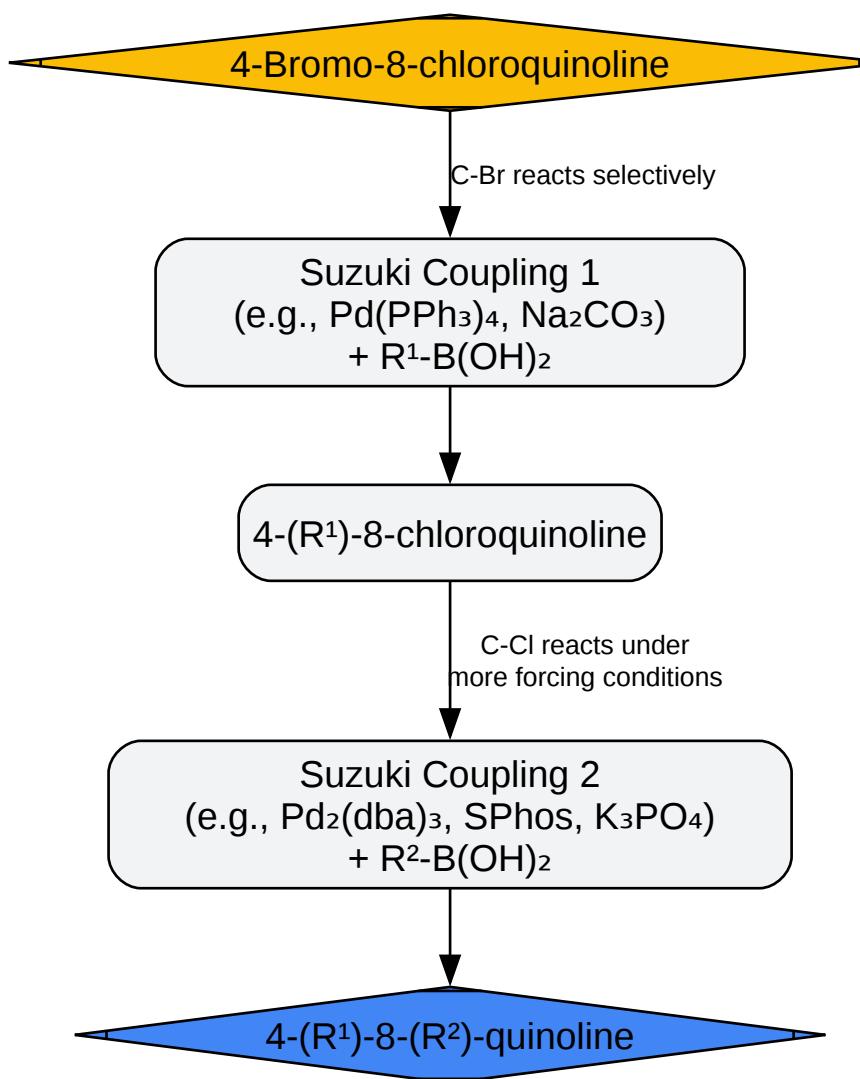
Step 2: Conversion to **4-Bromo-8-chloroquinoline**

- Rationale: The hydroxyl group at the C4 position is tautomerically equivalent to a ketone (a 4-quinolone). This group can be converted into a bromo substituent using a suitable brominating agent like phosphorus oxybromide (POBr_3) or a mixture of phosphorus tribromide (PBr_3) and phosphorus pentabromide (PBr_5). This is a nucleophilic substitution-type reaction on the protonated hydroxyl group, which is a much more favorable pathway than direct electrophilic attack at the C4 position.
- Methodology:
 - Carefully add 8-chloro-4-hydroxyquinoline (1.0 eq) to phosphorus oxybromide (POBr_3 , ~3.0 eq) in a flask equipped with a reflux condenser.
 - Heat the mixture to reflux (typically $>100\text{ }^\circ\text{C}$) for 2-4 hours. The reaction should be monitored by TLC or LC-MS.
 - After completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POBr_3 .
 - Neutralize the acidic solution with a base (e.g., aqueous NaOH or NH_4OH) while cooling in an ice bath.
 - Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain pure **4-Bromo-8-chloroquinoline**.

Key Reactivity for Drug Development

The primary value of **4-bromo-8-chloroquinoline** in synthesis lies in the differential reactivity of its two carbon-halogen bonds in metal-catalyzed cross-coupling reactions.

- Sequential Cross-Coupling: The C-Br bond is generally more reactive than the C-Cl bond in reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for selective functionalization at the C4 position while leaving the C8 position intact for a subsequent, different coupling reaction under more forcing conditions.
- Causality: The greater reactivity of the C-Br bond stems from its lower bond dissociation energy and its better ability to undergo oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) compared to the stronger C-Cl bond. This predictable reactivity is crucial for the rational design of complex molecules.



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Caption: Selective, sequential Suzuki cross-coupling enabled by differential C-Br/C-Cl reactivity.

Part 4: Significance in Research and Drug Development

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, most famously the antimalarial chloroquine.[9]

- Scaffold for Bioactive Molecules: **4-Bromo-8-chloroquinoline** serves as an ideal starting material for generating libraries of novel quinoline derivatives.[10] By varying the groups introduced at the C4 and C8 positions, chemists can systematically explore the structure-activity relationship (SAR) of new compounds.
- Therapeutic Targets: This synthetic flexibility allows for the development of molecules aimed at a wide range of biological targets. Research on related halogenated quinolines has focused on developing inhibitors for enzymes critical to cancer cell proliferation and microbial growth, as well as modulators of key biological pathways.[11][12][13] Its utility in constructing potential antimalarial agents is also a significant area of application.[10]

Conclusion

4-Bromo-8-chloroquinoline is more than just a chemical compound; it is a versatile tool for molecular innovation. Its well-defined structure, characterized by a molecular weight of 242.50 g/mol, provides a stable and reliable foundation for synthesis. The compound's true power lies in the differential reactivity of its bromo and chloro substituents, which enables chemists to perform selective, sequential modifications. This feature is invaluable for the rational design of new drug candidates and advanced materials. By understanding its fundamental properties, predictable spectroscopic signatures, and logical synthetic routes, researchers are well-equipped to leverage **4-Bromo-8-chloroquinoline** to its full potential in advancing scientific discovery.

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